molecular formula C15H17N3OS B1275672 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 34959-32-5

2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B1275672
CAS RN: 34959-32-5
M. Wt: 287.4 g/mol
InChI Key: LGGWACZZAOTYKK-UHFFFAOYSA-N
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Description

The compound "2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide" is a heterocyclic compound that is part of a class of biologically active molecules. These molecules are of interest due to their potential pharmacological properties, including cytostatic, antitubercular, and anti-inflammatory activities . The compound features a thienopyridine core, which is a common structural motif in medicinal chemistry due to its relevance in drug design and synthesis.

Synthesis Analysis

The synthesis of related thienopyridine derivatives often involves multi-step reactions with various reagents and conditions. For instance, the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride leads to ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates . Similarly, azomethine derivatives of 2-amino-tetrahydrothieno carboxamide can be synthesized by reacting aromatic aldehydes with the parent amine in ethanol, monitored by thin-layer chromatography (TLC), and analyzed by high-performance liquid chromatography (HPLC) . These methods demonstrate the versatility and adaptability of synthetic routes to obtain various thienopyridine derivatives.

Molecular Structure Analysis

The molecular structure of thienopyridine derivatives is characterized by the presence of a fused ring system that includes a thiophene and a pyridine ring. The structural confirmation of these compounds is typically achieved through spectroscopic methods such as NMR and sometimes complemented by X-ray crystallography . For example, the X-ray structural analysis of one of the angular isoindole-6,12-dione derivatives provided insights into the molecular conformation and the intramolecular interactions .

Chemical Reactions Analysis

Thienopyridine derivatives undergo various chemical reactions that lead to the formation of new compounds with potential biological activities. For example, secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides react with ortho-formylbenzoic acid to yield angular isoindole diones . Additionally, reactions with chloroacetonitrile or chloroacetamide can produce 3-amino-thieno[2,3-b]pyridine-2-carbonitriles and carboxamide analogs, respectively, which can be further reacted with a variety of reagents to synthesize new pyridothienopyrimidines and related systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyridine derivatives are influenced by their molecular structure. The presence of amino groups, carboxamide functionalities, and the thiophene ring contribute to the compound's solubility, reactivity, and potential for forming hydrogen bonds. The antimicrobial activity of some derivatives has been assessed, showing promising results against various strains of bacteria and fungi . Spectroscopic data, such as 1H NMR, provide valuable information about the electronic environment of the protons in the molecule, which is crucial for understanding the compound's behavior in different chemical contexts .

Scientific Research Applications

Synthesis of Novel Compounds

  • Researchers have focused on synthesizing novel compounds using derivatives of thieno[2,3-b]pyridine. For instance, Bakhite et al. (2005) explored the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, indicating the compound's potential as a precursor for creating complex chemical structures (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Activity

  • Studies have also examined the antimicrobial activity of related compounds. For example, Kolisnyk et al. (2015) synthesized and studied the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, revealing significant activity against strains like Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Anticholinesterase Properties

  • The anticholinesterase properties of N-Benzyltetrahydropyrido-anellated thiophene derivatives, including tert-butyl 6-benzyl-2-(3,3-diethylureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, were investigated by Pietsch et al. (2007). This research contributes to understanding the compound's potential in neurological applications (Pietsch, Nieger, & Gütschow, 2007).

Anticancer Activity

  • Rao et al. (2018) conducted a study on the synthesis, characterization, and anticancer activity of 5-Substituted 4,5,6,7-Tetrahydro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide derivatives, highlighting the compound's role in cancer research (Rao, Rao, & Prasad, 2018).

Synthesis and Biological Activity Prediction

  • The targeted synthesis and analysis of biologically active azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide were discussed by Chiriapkin et al. (2021), focusing on the prediction of biological activity, optimization of synthesis methods, and HPLC analysis (Chiriapkin, Kodonidi, & Larsky, 2021).

Future Directions

There is ongoing research into the properties and potential applications of this compound. For instance, the structure-activity relationships of the 3- and 6-positions of a series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines are being explored . Further studies are needed to fully understand its potential uses and benefits.

properties

IUPAC Name

2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c16-14(19)13-11-6-7-18(9-12(11)20-15(13)17)8-10-4-2-1-3-5-10/h1-5H,6-9,17H2,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGWACZZAOTYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)N)C(=O)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403330
Record name 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

CAS RN

34959-32-5
Record name 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Aurelio, C Valant, H Figler, BL Flynn, J Linden… - Bioorganic & medicinal …, 2009 - Elsevier
A series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines were prepared and evaluated as potential allosteric modulators at the A 1 adenosine receptor. The structure–activity …
Number of citations: 50 www.sciencedirect.com

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